Chlorpromazine sulfone

概要

説明

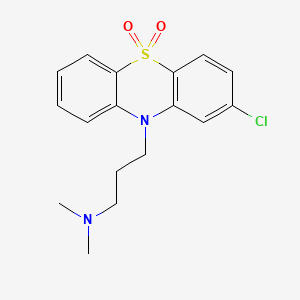

Chlorpromazine sulfone is a metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication Chlorpromazine was the first antipsychotic drug introduced in the 1950s and has been extensively studied for its pharmacological properties

作用機序

Target of Action

Chlorpromazine Sulfone, also known as Oxochlorpromazine, primarily targets dopaminergic receptors in the brain . It acts as an antagonist on these receptors, particularly on the D2 subtype , which plays a crucial role in motor control, reward, and behavior .

Mode of Action

Oxochlorpromazine interacts with its targets by blocking dopamine receptors . This blocking action reduces dopaminergic transmission within the four dopaminergic pathways . It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors , contributing to its antipsychotic properties .

Biochemical Pathways

The metabolic mechanisms of this compound involve S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway is N14-demethylation , followed by S5-oxidation . These processes result in the formation of various metabolites, including mono-N-desmethylchlorpromazine and chlorpromazine 5-sulfoxide .

Pharmacokinetics

This compound exhibits multicompartmental pharmacokinetics with wide between-subject variability in half-life, volume of distribution, and mean residence time . After oral administration, the percentage of Chlorpromazine reaching the systemic circulation intact is very low (4–38%) and dose-dependent . This suggests that the high degree of variability in the pharmacokinetics of Chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .

Result of Action

The antagonistic action of this compound on dopaminergic and other receptors leads to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and manic phase of bipolar disorders . It’s also known to cause side effects such as hepatotoxicity and agranulocytosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the toxicity of the drug . Furthermore, the metabolic mechanisms of this compound, catalyzed by cytochrome P450 isoenzyme 1A2, can be influenced by the presence of other substances in the body .

準備方法

Synthetic Routes and Reaction Conditions: Chlorpromazine sulfone can be synthesized through the oxidation of chlorpromazine. One common method involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the sulfone compound.

化学反応の分析

Types of Reactions: Chlorpromazine sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfone back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and other oxidized derivatives.

Reduction: Chlorpromazine and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its effects on cellular processes and potential as a research tool in pharmacology.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the synthesis of other phenothiazine derivatives and related compounds.

類似化合物との比較

Chlorpromazine sulfone can be compared with other phenothiazine derivatives such as:

Chlorpromazine: The parent compound with similar pharmacological properties but different potency and side effect profile.

Chlorpromazine sulfoxide: Another oxidized derivative with distinct pharmacological actions.

Promethazine: A phenothiazine derivative with antihistaminic properties.

Uniqueness: this compound is unique in its specific pharmacological profile and its role as a metabolite of chlorpromazine. It provides insights into the metabolic pathways and potential therapeutic applications of phenothiazine derivatives.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

生物活性

Chlorpromazine sulfone, a metabolite of the antipsychotic drug chlorpromazine, has garnered attention in pharmacological research due to its biological activity and potential therapeutic implications. This article delves into the biological activity of this compound, highlighting its metabolic pathways, pharmacological effects, and clinical relevance based on diverse sources.

Metabolic Pathways

Chlorpromazine is primarily metabolized in the liver through various enzymatic processes, leading to the formation of several metabolites, including chlorpromazine sulfoxide and this compound. The sulfoxidation process involves cytochrome P450 enzymes, which facilitate the oxidation of chlorpromazine to its sulfoxide form before further oxidation to the sulfone .

Table 1: Metabolites of Chlorpromazine

Pharmacological Effects

Chlorpromazine itself exhibits a broad range of pharmacological activities, primarily as an antipsychotic agent. Its mechanism of action involves antagonism at various neurotransmitter receptors, including dopamine (D1-D4), serotonin (5-HT1 and 5-HT2), and histamine (H1) receptors .

Clinical Implications

Research indicates that this compound may play a role in modulating the effects of chlorpromazine. A study found that higher levels of chlorpromazine sulfoxide correlated with poorer therapeutic responses in chronic schizophrenia patients, suggesting that its metabolites can influence clinical outcomes . Additionally, the presence of this compound in urine has been documented in patients undergoing treatment with chlorpromazine, indicating its relevance in drug monitoring and potential therapeutic assessment .

Case Studies

- Therapeutic Response Correlation : A study involving chronic schizophrenia patients revealed that while high levels of chlorpromazine were associated with good therapeutic responses, elevated levels of chlorpromazine sulfoxide were linked to negative outcomes. This underscores the importance of understanding metabolite profiles in predicting treatment efficacy .

- Detection in Clinical Samples : Another significant finding was the identification of didesmethylthis compound in urine samples from patients on continuous chlorpromazine therapy. This highlights not only the metabolic pathway but also the potential for monitoring treatment adherence and metabolic side effects through urinary analysis .

特性

IUPAC Name |

3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZBVQGQXSKQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963001 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-86-4 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPROMAZINE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6148VKM65V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method is suitable for separating and quantifying chlorpromazine sulfone in biological samples?

A1: [] High-performance liquid chromatography (HPLC) utilizing a reversed-phase column (specifically, a dimethylsilane (RP-2) column) is a suitable method for separating and quantifying this compound in biological samples. This method can also separate and quantify other related compounds, such as chlorpromazine sulfoxide, desmonomethylchlorpromazine sulfoxide, chlorpromazine, and desmonomethylchlorpromazine. The method employs UV spectrophotometric detection at 254 nm for quantification. []

Q2: How does temperature affect the HPLC analysis of chlorpromazine and this compound?

A2: [] Temperature influences the elution time in the HPLC analysis of chlorpromazine and this compound. While temperatures between 30°C and 80°C do not affect the overall analysis, maintaining a consistent temperature (within ± 1°C) is crucial for achieving precise and reproducible analytical results. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。